2-hydroxy-4,4-dimethylcyclohexan-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-4,4-dimethylcyclohexan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 4,4-dimethyl-2-cyclohexen-1-one, which can be achieved through various catalytic processes .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-4,4-dimethylcyclohexan-1-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Various substitution reactions can occur at the hydroxyl group or the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4,4-dimethylcyclohexanone or 4,4-dimethylcyclohexanoic acid.
Reduction: Formation of 2-hydroxy-4,4-dimethylcyclohexanol.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
2-hydroxy-4,4-dimethylcyclohexan-1-one has a wide range of applications in scientific research:
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-hydroxy-4,4-dimethylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the ketone group play crucial roles in its reactivity and interactions with other molecules. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and other chemical interactions that contribute to the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
4,4-dimethylcyclohexanone: Similar in structure but lacks the hydroxyl group.
2-hydroxy-4,4-dimethylcyclohexanol: Similar but has an additional hydroxyl group.
4,4-dimethyl-2-cyclohexen-1-one: Similar but has a double bond in the ring.
Uniqueness
2-hydroxy-4,4-dimethylcyclohexan-1-one is unique due to the presence of both a hydroxyl group and a ketone group on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
1537263-29-8 |
---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
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